N-[1-(2-methoxyphenyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide
Description
N-[1-(2-methoxyphenyl)piperidin-4-yl]-7-oxa-2-azaspiro[45]decane-2-carboxamide is a complex organic compound that features a piperidine ring, a spirocyclic structure, and a methoxyphenyl group
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-26-19-6-3-2-5-18(19)23-11-7-17(8-12-23)22-20(25)24-13-10-21(15-24)9-4-14-27-16-21/h2-3,5-6,17H,4,7-16H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYUTZUFONLXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC(=O)N3CCC4(C3)CCCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyphenyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves the use of electrophilic aromatic substitution reactions to introduce the methoxyphenyl group onto the piperidine ring.
Formation of the Spirocyclic Structure: The spirocyclic structure can be formed through intramolecular cyclization reactions.
Final Coupling Reaction: The final step involves coupling the intermediate with a carboxamide group to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyphenyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[1-(2-methoxyphenyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyphenyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-methoxyphenyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide: shares structural similarities with other piperidine derivatives and spirocyclic compounds.
Piperidine Derivatives: These compounds are widely studied for their pharmacological activities and are used in the development of various drugs.
Spirocyclic Compounds: These compounds are known for their unique structural features and are used in the synthesis of complex molecules.
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring, a spirocyclic structure, and a methoxyphenyl group. This combination imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
